(2,5-Dimethoxyphenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
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Overview
Description
3-(2,5-DIMETHOXYBENZOYL)-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1-BENZOFURAN-5-OL is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHOXYBENZOYL)-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1-BENZOFURAN-5-OL typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2,5-Dimethoxybenzoyl Group: This step may involve acylation reactions using 2,5-dimethoxybenzoic acid or its derivatives.
Attachment of the 4-Methylpiperazine Group: This can be done through nucleophilic substitution reactions using 4-methylpiperazine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzofuran core.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzofuran or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHOXYBENZOYL)-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1-BENZOFURAN-5-OL would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-hydroxy-2-(4-methoxyphenyl)benzofuran.
Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)ethanone.
Uniqueness
The uniqueness of 3-(2,5-DIMETHOXYBENZOYL)-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1-BENZOFURAN-5-OL lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)13-17-19(26)5-7-21-22(17)18(14-30-21)23(27)16-12-15(28-2)4-6-20(16)29-3/h4-7,12,14,26H,8-11,13H2,1-3H3 |
InChI Key |
VNYLEZSMLMHHHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
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